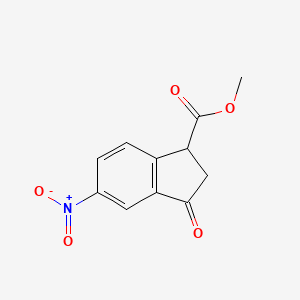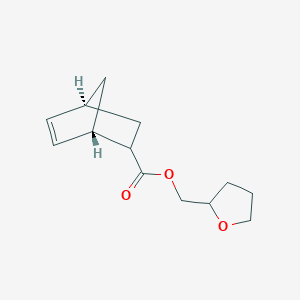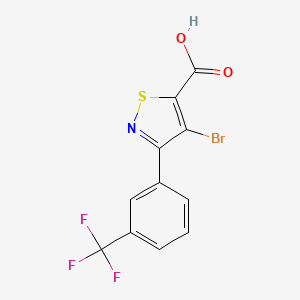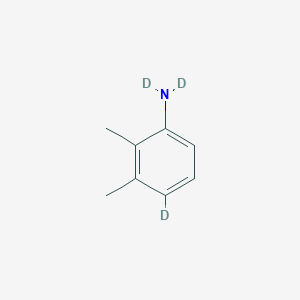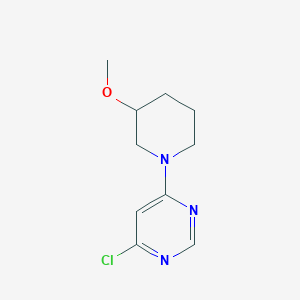
Flufenamic Acid Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug belonging to the anthranilic acid derivatives class. This compound is formed through the glucuronidation process, where Flufenamic Acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide involves the enzymatic reaction of Flufenamic Acid with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Flufenamic Acid .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Flufenamic Acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronosyltransferase enzyme and UDPGA as the glucuronic acid donor.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flufenamic Acid. Other minor products may include various glucuronide isomers depending on the reaction conditions .
Scientific Research Applications
Flufenamic Acid Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Flufenamic Acid in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and potential drug-drug interactions.
Toxicology: Assessing the safety and potential toxicity of Flufenamic Acid and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of Flufenamic Acid and its metabolites in biological samples.
Mechanism of Action
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. Flufenamic Acid inhibits the activity of cyclooxygenase enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The glucuronidation process enhances the solubility and excretion of Flufenamic Acid, thereby modulating its pharmacokinetics and reducing its potential toxicity .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug, similar in structure and function to Flufenamic Acid Glucuronide.
Meclofenamic Acid Glucuronide: A glucuronide metabolite of Meclofenamic Acid, sharing similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of a trifluoromethyl group in its structure, which enhances its pharmacokinetic properties and biological activity compared to other fenamate derivatives .
Properties
Molecular Formula |
C20H18F3NO8 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
KYJAGMJCIQJSBN-NAHJCDBISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)


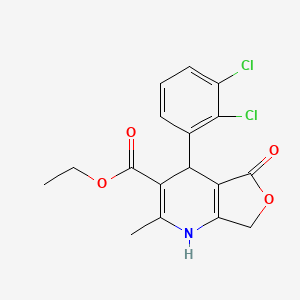

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
